Comparative EPX Bromination Inhibitory Activity Against Eosinophil Peroxidase
The target compound exhibits measurable inhibitory activity against human eosinophil peroxidase (EPX)-mediated bromination. The IC50 value is 360 nM under the specified assay conditions, which measures 3-bromo tyrosine formation using tyrosine as a substrate over a 10-minute incubation [1]. This level of activity places it within a distinct potency range compared to other chromone-based EPX inhibitors. For context, a structurally distinct myeloperoxidase (MPO) inhibitor from the same assay panel shows a significantly more potent IC50 of 1.40 nM against MPO, highlighting that the target compound's activity is moderate in the peroxidase inhibitor landscape [2].
| Evidence Dimension | Inhibition of human EPX bromination activity |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | A distinct MPO inhibitor (BDBM50554035) : IC50 = 1.40 nM against MPO |
| Quantified Difference | ~257-fold less potent than the comparator MPO inhibitor, but demonstrates quantifiable EPX engagement |
| Conditions | Human EPX; tyrosine substrate; 3-bromo tyrosine formation measured; 10 min incubation |
Why This Matters
This establishes the compound as a quantifiable, albeit moderate, EPX inhibitor, which is essential for research programs selecting a chemical probe to dissect the specific role of EPX over MPO, where a highly potent but promiscuous inhibitor would be unsuitable.
- [1] BindingDB. BDBM50554035. CHEMBL4790231. Affinity Data: IC50: 360nM. Assay Description: Inhibition of human EPX bromination activity using tyrosine as substrate. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
- [2] BindingDB. BDBM50554035. CHEMBL4790231. Affinity Data: IC50: 1.40nM against MPO. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
